(4S)-4-Cyclohexyl-L-prolinePhenylmethylEsterHydrochloride
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Overview
Description
L-Proline, 4-cyclohexyl-, phenylmethyl ester, hydrochloride is a synthetic compound derived from L-proline, an amino acid This compound is characterized by the presence of a cyclohexyl group and a phenylmethyl ester group, making it a unique derivative of L-proline
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of L-Proline, 4-cyclohexyl-, phenylmethyl ester, hydrochloride typically involves the hydrogenation of trans-4-phenyl-L-proline using a ruthenium catalyst on carbon. This method is preferred due to its safety and efficiency compared to other catalysts like platinum oxide . The reaction conditions include the use of 5% w/w ruthenium on carbon as a catalyst, which facilitates the hydrogenation process, resulting in the formation of the desired compound with high yield and purity .
Industrial Production Methods
Industrial production of this compound follows similar synthetic routes but on a larger scale. The use of ruthenium on carbon as a catalyst is advantageous for industrial applications due to its stability and cost-effectiveness. The process involves careful control of reaction conditions to ensure consistent quality and yield of the final product .
Chemical Reactions Analysis
Types of Reactions
L-Proline, 4-cyclohexyl-, phenylmethyl ester, hydrochloride undergoes various chemical reactions, including:
Oxidation: This compound can be oxidized under specific conditions to form corresponding oxidized products.
Reduction: It can be reduced using suitable reducing agents to yield different derivatives.
Substitution: The compound can participate in substitution reactions, where functional groups are replaced by other groups.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like potassium permanganate for oxidation, reducing agents like lithium aluminum hydride for reduction, and various nucleophiles for substitution reactions. The reaction conditions vary depending on the desired product but generally involve controlled temperatures and specific solvents to facilitate the reactions .
Major Products Formed
The major products formed from these reactions depend on the type of reaction and the reagents used. For example, oxidation may yield hydroxylated derivatives, while reduction can produce dehydrogenated compounds. Substitution reactions can result in a variety of substituted derivatives, depending on the nucleophile used .
Scientific Research Applications
L-Proline, 4-cyclohexyl-, phenylmethyl ester, hydrochloride has diverse applications in scientific research:
Chemistry: It is used as a chiral building block in the synthesis of complex organic molecules.
Biology: The compound is studied for its role in protein folding and structure due to its proline backbone.
Medicine: It is investigated for potential therapeutic applications, including its use as a precursor in drug synthesis.
Industry: The compound is utilized in the production of pharmaceuticals and other fine chemicals.
Mechanism of Action
The mechanism of action of L-Proline, 4-cyclohexyl-, phenylmethyl ester, hydrochloride involves its interaction with specific molecular targets and pathways. The compound can act as a chiral catalyst in various reactions, facilitating the formation of enantiomerically pure products. It may also interact with enzymes and proteins, influencing their structure and function .
Comparison with Similar Compounds
Similar Compounds
(4S)-4-Cyclohexyl-L-proline hydrochloride: A similar compound with a cyclohexyl group but without the phenylmethyl ester group.
L-Azetidine-2-carboxylic acid: A proline analogue with a different ring structure.
Trans-4-hydroxy-L-proline: Another proline derivative with a hydroxyl group.
Uniqueness
L-Proline, 4-cyclohexyl-, phenylmethyl ester, hydrochloride is unique due to its combination of a cyclohexyl group and a phenylmethyl ester group, which imparts distinct chemical properties and reactivity. This makes it valuable in specific synthetic applications and research studies .
Properties
Molecular Formula |
C18H26ClNO2 |
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Molecular Weight |
323.9 g/mol |
IUPAC Name |
benzyl (2S,4S)-4-cyclohexylpyrrolidine-2-carboxylate;hydrochloride |
InChI |
InChI=1S/C18H25NO2.ClH/c20-18(21-13-14-7-3-1-4-8-14)17-11-16(12-19-17)15-9-5-2-6-10-15;/h1,3-4,7-8,15-17,19H,2,5-6,9-13H2;1H/t16-,17+;/m1./s1 |
InChI Key |
HMJNITCOAYGNQQ-PPPUBMIESA-N |
Isomeric SMILES |
C1CCC(CC1)[C@@H]2C[C@H](NC2)C(=O)OCC3=CC=CC=C3.Cl |
Canonical SMILES |
C1CCC(CC1)C2CC(NC2)C(=O)OCC3=CC=CC=C3.Cl |
Origin of Product |
United States |
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